p-Nitrophenyl phosphorylcholine
Description
Overview of p-Nitrophenylphosphorylcholine as a Biochemical Probe
p-Nitrophenylphosphorylcholine is primarily recognized as a chromogenic substrate for measuring the activity of phospholipase C (PLC) enzymes. caymanchem.commedchemexpress.com The enzymatic hydrolysis of p-NPPC by PLC results in the release of two products: phosphorylcholine (B1220837) and p-nitrophenol. asm.org The latter is a yellow-colored compound that can be easily quantified using spectrophotometry at a wavelength of 405 nm under neutral to slightly alkaline pH conditions (7.2-7.5). caymanchem.commedchemexpress.com This colorimetric assay provides a straightforward and sensitive method for detecting and quantifying PLC activity in various biological samples, including purified enzyme preparations and cell extracts. sigmaaldrich.com The intensity of the yellow color produced is directly proportional to the amount of p-nitrophenol released, and thus to the PLC activity. sigmaaldrich.com
Historical Context of p-Nitrophenylphosphorylcholine Synthesis and Early Applications
The synthesis of p-nitrophenylphosphorylcholine and its initial use as a substrate for phospholipase C were first described in the mid- to late-20th century. caymanchem.comfrontiersin.org Early research focused on establishing a reliable method for its synthesis and demonstrating its specific hydrolysis by PLC. caymanchem.com These foundational studies paved the way for its widespread adoption in enzymology. One of the early and significant applications of p-NPPC was in the study of bacterial phospholipases. For instance, it was used to measure the production of phospholipase C (a heat-labile hemolysin) by clinical strains of Pseudomonas aeruginosa. capes.gov.br This application allowed researchers to screen for different classes of PLC mutants and to correlate enzyme production with the source of infection. capes.gov.br The development of assay methods using p-NPPC, sometimes in combination with agents like sorbitol to enhance the hydrolytic rate, provided a convenient and sensitive tool for studying the requirements of phospholipase C, such as its dependence on metal ions. researchgate.net
Significance of p-Nitrophenylphosphorylcholine in Understanding Phospholipid Metabolism and Cell Signaling
Phospholipids (B1166683) are fundamental components of cell membranes and are central to a multitude of cellular processes, including signal transduction. Phospholipase C enzymes play a critical role in these pathways by hydrolyzing phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2) to generate second messengers such as inositol-1,4,5-triphosphate (IP3) and diacylglycerol (DAG). glpbio.comsigmaaldrich.com These molecules, in turn, regulate a wide array of cellular functions, including proliferation, differentiation, apoptosis, and gene expression. sigmaaldrich.comsigmaaldrich.com
The use of p-NPPC as a substrate has been instrumental in characterizing the activity of various PLCs, thereby contributing to our understanding of their role in both normal physiology and disease. caymanchem.comsigmaaldrich.com For example, phosphatidylcholine-specific phospholipase C (PC-PLC) has been implicated in the development of atherosclerosis, making it a target for cardiovascular drug discovery. sigmaaldrich.comsigmaaldrich.com The ability to assay PC-PLC activity using p-NPPC facilitates the screening for novel inhibitors of this enzyme. sigmaaldrich.comsigmaaldrich.com Furthermore, p-NPPC has been employed in studies of lipid metabolism disorders, such as Niemann-Pick disease, by aiding in the understanding of the molecular pathways involved. lookchem.com
Role of p-Nitrophenylphosphorylcholine in the Study of Enzyme Activity and Substrate Specificity
p-Nitrophenylphosphorylcholine serves as a valuable tool for detailed investigations into enzyme kinetics and substrate specificity. nih.gov Its use in a standardized assay allows for the determination of key enzymatic parameters. For example, studies on a phosphodiesterase from mouse brain utilized p-NPPC to determine its apparent Michaelis constant (Km) and maximum velocity (Vmax), which were found to be 1 mM and 150 nmoles/mg/hr, respectively. nih.gov Similarly, research on soil-derived phospholipase C determined a Km value for p-NPPC in the range of 3.9-5.6 x 10⁻³ M. tandfonline.com
The compound has also been used to explore the substrate range of various phosphodiesterases. nih.govoup.com For instance, the E. coli protein YfcE and the Clostridium thermocellum polynucleotide kinase-phosphatase were both shown to hydrolyze p-NPPC, indicating their activity towards this type of phosphodiester bond. nih.govoup.com However, it is important to note that while p-NPPC is a convenient substrate, its hydrolysis is not exclusively limited to phospholipase C. Other enzymes, such as certain phosphodiesterases and alkaline phosphatases, can also cleave p-NPPC. researchgate.net This necessitates careful interpretation of results, particularly when working with crude enzyme preparations, and often requires the use of more specific lipid substrates for definitive characterization of bacterial PLCs. researchgate.net
Table 1: Research Findings Using p-Nitrophenylphosphorylcholine
| Enzyme/Organism Studied | Key Finding | Reference |
|---|---|---|
| Pseudomonas aeruginosa | Urinary tract isolates produced significantly more phospholipase C than isolates from other infection sites. | capes.gov.br |
| Mouse Brain Phosphodiesterase | The enzyme exhibited a Km of 1 mM and a Vmax of 150 n moles/mg/hr with p-NPPC as the substrate. | nih.gov |
| Soil-derived Phospholipase C | The Km value for p-NPPC was determined to be between 3.9 and 5.6 x 10⁻³ M. | tandfonline.com |
| E. coli YfcE | The protein demonstrated phosphodiesterase activity by hydrolyzing p-NPPC. | nih.gov |
| Streptococcus pneumoniae Pce | The enzymatic activity of the purified phosphorylcholine esterase was monitored using p-NPPC as a model substrate. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-nitrophenyl) 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N2O6P/c1-13(2,3)8-9-18-20(16,17)19-11-6-4-10(5-7-11)12(14)15/h4-7H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIXASFEPQPICN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401781 | |
| Record name | p-Nitrophenylphosphorylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21064-69-7 | |
| Record name | p-Nitrophenylphosphorylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Methodological Applications of P Nitrophenylphosphorylcholine in Enzymology
Spectrophotometric Assays for Phospholipase C Activity Using p-Nitrophenylphosphorylcholine
Spectrophotometric assays utilizing p-NPPC are a widespread and fundamental method for determining the activity of phospholipase C. researchgate.netsemanticscholar.org This approach is favored for its simplicity, speed, and cost-effectiveness, making it suitable for a variety of research applications, including high-throughput screening. researchgate.netgoogle.com The assay is based on the enzymatic hydrolysis of the substrate analog p-NPPC, which leads to the release of a colored product that can be easily quantified. google.com
Principle of p-Nitrophenol Liberation and Spectrophotometric Detection
The core principle of the p-NPPC assay is the enzymatic cleavage of the phosphodiester bond in p-Nitrophenylphosphorylcholine by phospholipase C. This hydrolysis reaction yields two products: phosphorylcholine (B1220837) and p-nitrophenol. researchgate.net The latter product, p-nitrophenol, is a chromogenic compound, meaning it absorbs light in the visible spectrum. google.comcaymanchem.com Specifically, under alkaline conditions (typically pH 7.2-7.5), p-nitrophenol exhibits a distinct yellow color and can be detected spectrophotometrically by measuring its absorbance at a wavelength of 405 nm or 410 nm. caymanchem.comsigmaaldrich.comsigmaaldrich.commedchemexpress.comfrontiersin.org The intensity of the color produced is directly proportional to the amount of p-nitrophenol released, which in turn corresponds to the level of phospholipase C activity. sigmaaldrich.com This allows for a quantitative determination of the enzyme's catalytic rate. researchgate.net It is important to note that while p-NPPC is a convenient substrate, its hydrolysis is not exclusive to phospholipase C, as other enzymes like alkaline phosphatases and phosphodiesterases can also cleave it. researchgate.net
Optimization of Assay Conditions for p-Nitrophenylphosphorylcholine Hydrolysis
To ensure accurate and reproducible results, the conditions of the p-NPPC assay must be carefully optimized. Several factors can significantly influence the rate of enzymatic hydrolysis, including pH, temperature, the presence of detergents and solvents, and the concentration of metal ions. semanticscholar.orgresearchgate.networthington-biochem.com
The pH of the reaction buffer is a critical parameter affecting both the stability and activity of phospholipase C. The optimal pH for PLC activity can vary depending on the source of the enzyme. For instance, PLC from Bacillus mycoides strain 970 exhibits maximum activity in a pH range of 7.0 to 7.5. academicjournals.org Similarly, PLCs from several Bacillus thuringiensis isolates show maximal activity at a pH of 7.2. semanticscholar.org In contrast, soil-derived phospholipase C activity has been observed to be optimal at a more alkaline pH of around 9. tandfonline.com The assay itself is typically conducted at a pH between 7.2 and 7.5 to ensure the proper chromogenic properties of the liberated p-nitrophenol. caymanchem.comsigmaaldrich.commedchemexpress.com
Table 1: Optimal pH for Phospholipase C Activity from Various Sources
| Enzyme Source | Optimal pH |
| Bacillus mycoides strain 970 | 7.0 - 7.5 academicjournals.org |
| Bacillus thuringiensis isolates | 7.2 semanticscholar.org |
| Soil | ~9.0 tandfonline.com |
| p-Nitrophenol Detection | 7.2 - 7.5 caymanchem.comsigmaaldrich.commedchemexpress.com |
Temperature plays a crucial role in the enzymatic hydrolysis of p-NPPC. The optimal temperature for phospholipase C activity varies among different organisms. For example, the PLC from Bacillus mycoides strain 970 demonstrates maximum activity at 60°C and is stable at temperatures below 50°C. academicjournals.org In another study, PLCs from Bacillus thuringiensis isolates displayed maximal activities in the range of 35-45°C. semanticscholar.org Research on soil-based phospholipase C has utilized an incubation temperature of 30°C. tandfonline.com These findings highlight the importance of determining the optimal temperature for the specific enzyme being studied to achieve maximal catalytic efficiency.
Table 2: Optimal Temperature for Phospholipase C Activity
| Enzyme Source | Optimal Temperature (°C) |
| Bacillus mycoides strain 970 | 60 academicjournals.org |
| Bacillus thuringiensis isolates | 35-45 semanticscholar.org |
| Soil | 30 tandfonline.com |
The presence of certain detergents and solvents can significantly impact the hydrolysis of p-NPPC. The rate of hydrolysis by phospholipase C is notably low in aqueous media but can be greatly accelerated by the addition of sorbitol, with a 60% (w/v) concentration often being used to enhance the hydrolytic rate. semanticscholar.org This effect is thought to be due to the creation of a more hydrophobic environment around the enzyme and substrate as a result of sorbitol hydration. semanticscholar.org Glycerol has also been shown to be effective in increasing the hydrolytic rate, though to a lesser extent than sorbitol. researchgate.net Interestingly, for the phospholipase C of Clostridium perfringens, no type of detergent has been found to have an activating effect on the enzyme itself. researchgate.net In some studies, the detergent Triton X-100 has been observed to enhance the activity of purified placental sphingomyelinase on certain synthetic substrates. nih.gov
Many phospholipase C enzymes are metalloenzymes, meaning they require metal ions for their catalytic activity. The specific metal ion requirements can differ between enzymes from various sources. For example, the phospholipase C from Clostridium perfringens is thought to be a metalloenzyme that possibly requires Zn2+. researchgate.net The PLC from Bacillus mycoides strain 970 is also characterized as a metallophospholipase C, with Ca2+, Mg2+, Zn2+, and Ba2+ being essential for its activity. academicjournals.org In studies of oral spirochetes, the addition of Zn2+ was necessary for the detection of PLC activity. leibniz-fli.de The activity of phosphatidylinositol-specific phospholipase C (PI-PLC) from Bacillus cereus is also influenced by metal ions. scientificlabs.co.uk
Table 3: Metal Ion Requirements for Phospholipase C Activity
| Enzyme Source | Required Metal Ion(s) |
| Clostridium perfringens | Zn2+ (possible) researchgate.net |
| Bacillus mycoides strain 970 | Ca2+, Mg2+, Zn2+, Ba2+ academicjournals.org |
| Oral Spirochetes | Zn2+ leibniz-fli.de |
| Bacillus cereus (PI-PLC) | Influenced by metal ions scientificlabs.co.uk |
Influence of Detergents and Solvents on p-Nitrophenylphosphorylcholine Hydrolysis
Standardization and Calibration in p-Nitrophenylphosphorylcholine-based Assays
The use of p-Nitrophenylphosphorylcholine (p-NPPC) in enzymatic assays necessitates careful standardization and calibration to ensure the accuracy and reproducibility of results. The principle of the assay is based on the enzymatic hydrolysis of p-NPPC, which liberates p-nitrophenol (pNP), a chromogenic compound. caymanchem.com The rate of pNP formation, which can be monitored spectrophotometrically by measuring the increase in absorbance at a wavelength of around 405-410 nm, is directly proportional to the enzyme's activity. caymanchem.comnih.gov
Standardization of the assay typically involves the creation of a calibration curve using known concentrations of pNP. nih.gov This curve establishes a linear relationship between absorbance and the molar amount of pNP, allowing for the conversion of absorbance units into the rate of product formation (e.g., in micromoles per minute). One unit of enzyme activity is often defined as the amount of enzyme required to release a specific amount (e.g., 1 µmol) of p-nitrophenol from p-NPPC per minute under defined conditions of temperature and pH. nih.govpatbase.com
Assay conditions must be rigorously controlled. These include pH, temperature, substrate concentration, and the presence of any necessary cofactors or activators. For instance, some phospholipase C (PLC) assays using p-NPPC are conducted at a pH of 7.2-7.5 and may include additives like sorbitol, which has been shown to enhance the hydrolytic rate. caymanchem.comresearchgate.net The concentration of p-NPPC itself is a critical parameter and is typically kept well above the Michaelis constant (Km) of the enzyme to ensure zero-order kinetics with respect to the substrate.
Limitations and Critical Evaluations of p-Nitrophenylphosphorylcholine as a Universal Phospholipase Substrate
Despite its convenience, p-NPPC is not a universally applicable or entirely specific substrate for all phospholipases, and its use comes with several important limitations that require critical evaluation.
A significant drawback of p-NPPC is its susceptibility to hydrolysis by enzymes other than phospholipase C. researchgate.netnih.gov This cross-reactivity can lead to an overestimation of PLC activity, particularly when using crude or partially purified enzyme preparations. researchgate.netnih.gov Studies have demonstrated that several other phosphoester-hydrolyzing enzymes can cleave p-NPPC, including:
Alkaline Phosphatases : These enzymes are known to hydrolyze a wide range of phosphate (B84403) esters and can show activity towards p-NPPC. researchgate.net
Phosphodiesterases : As p-NPPC is a phosphodiester, various phosphodiesterases can catalyze its hydrolysis. researchgate.netnih.gov
Phospholipase D (PLD) : There is evidence to suggest that PLD can also hydrolyze p-NPPC. researchgate.net
This lack of specificity means that results obtained using p-NPPC alone, especially in complex biological samples, should be interpreted with caution. researchgate.net
The artificial nature of p-NPPC presents another key limitation. The kinetic parameters and substrate specificity profiles determined with p-NPPC may not accurately reflect the enzyme's behavior towards its natural phospholipid substrates, such as phosphatidylcholine. researchgate.net Natural substrates exist in biological membranes and form complex aggregated structures (micelles, vesicles), which can influence enzyme binding and catalysis through interfacial activation. p-NPPC, being water-soluble, does not replicate these conditions.
Research has shown that the substrate specificity of a phospholipase can differ significantly when tested with p-NPPC versus natural phospholipids (B1166683). For example, a study on a PLC from Bacillus stearothermophilus showed a substrate preference order of phosphatidylcholine > phosphatidylethanolamine (B1630911) > phosphatidylserine (B164497) > sphingomyelin (B164518) > phosphatidylinositol > cardiolipin, which provides a more biologically relevant profile than a simple activity measurement with p-NPPC. mdpi.com Therefore, for a thorough and accurate characterization of a phospholipase's function, it is highly recommended to use natural lipid substrates in addition to or instead of artificial ones like p-NPPC. researchgate.netnih.gov
Cross-Reactivity with Other Phosphoester-Hydrolyzing Enzymes
Kinetic Studies Utilizing p-Nitrophenylphosphorylcholine
p-NPPC remains a valuable tool for certain types of kinetic studies due to the ease and continuous nature of the spectrophotometric assay it enables.
Determination of Michaelis-Menten Parameters (Km, Vmax, kcat) with p-Nitrophenylphosphorylcholine
The Michaelis-Menten model is a fundamental concept in enzyme kinetics, and p-NPPC is frequently used to determine the key parameters of this model: the Michaelis constant (Km), the maximum velocity (Vmax), and the catalytic constant (kcat). nih.govpressbooks.pub By measuring the initial reaction velocity at various concentrations of p-NPPC, a saturation curve is generated. pressbooks.pub From this data, Km (the substrate concentration at half Vmax, indicating the enzyme's affinity for the substrate) and Vmax (the maximum rate of reaction when the enzyme is saturated with the substrate) can be calculated using non-linear regression or linearization plots like the Lineweaver-Burk plot. nih.govscionresearch.com The catalytic constant, kcat (also known as the turnover number), can then be derived if the enzyme concentration is known (kcat = Vmax / [E]).
The following table presents Michaelis-Menten parameters for different enzymes determined using p-NPPC as the substrate.
Table 1: Michaelis-Menten Parameters Determined with p-Nitrophenylphosphorylcholine
| Enzyme | Source | Km (mM) | Vmax or kcat | Reference |
|---|---|---|---|---|
| SapH-FL | Streptococcus pneumoniae | 1.76 ± 0.02 | 5.70 ± 0.12 s⁻¹ (kcat) | nih.gov |
| SapH | Streptococcus pneumoniae | 2.46 ± 0.15 | 5.51 ± 0.22 s⁻¹ (kcat) | nih.gov |
Note: The data for SapH and SapH-FL were obtained using bis-pNPP, a related substrate, as p-NPPC showed no activity with this specific enzyme. nih.gov This highlights the importance of substrate specificity.
Analysis of Enzyme Activation and Inhibition Profiles using p-Nitrophenylphosphorylcholine
The p-NPPC assay is a convenient method for studying the effects of various compounds on enzyme activity. By including potential activators or inhibitors in the reaction mixture, their influence on the rate of p-NPPC hydrolysis can be readily quantified.
Enzyme Activation: Studies have utilized p-NPPC to investigate the activation of phospholipases by metal ions. For example, the activity of phospholipase C from Clostridium perfringens has been shown to be dependent on metal ions like Zn²⁺, a finding supported by assays with p-NPPC. researchgate.net Similarly, the PLC from a Bacillus stearothermophilus strain showed maximum activity when the growth medium was supplemented with 1 mM of Zn²⁺. mdpi.com
Enzyme Inhibition: The assay is also widely used to screen for and characterize enzyme inhibitors. The potency of an inhibitor is typically expressed as its IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For instance, photoswitchable inhibitors have been developed and their inhibitory effects on enzyme activity were determined using assays with related p-nitrophenyl substrates. mdpi.com The inhibitory effects of compounds like p-bromophenacyl bromide on human platelet phospholipase C have also been studied using p-NPPC. worthington-biochem.com
Mechanistic Insights from Kinetic Analysis of p-Nitrophenylphosphorylcholine Hydrolysis
The hydrolysis of p-nitrophenylphosphorylcholine (p-NPPC) serves as a valuable tool for gaining mechanistic insights into a variety of phosphodiesterases and phospholipases. The simplicity of its structure, coupled with the chromogenic nature of its hydrolysis product, p-nitrophenol, allows for straightforward kinetic analysis, which in turn sheds light on the catalytic mechanisms of these enzymes.
One of the primary enzymes studied using p-NPPC is phospholipase C (PLC). Kinetic studies have been instrumental in characterizing the activity of PLC from various sources. For instance, a phospholipase C purified from bull seminal plasma was shown to hydrolyze p-NPPC with a Michaelis constant (Km) of 20 mM and a maximum velocity (Vmax) of 17 µmol/min/mg of the purified enzyme. nih.gov This data, when compared with the kinetics of its natural substrate, phosphatidylcholine (Km = 100 µM, Vmax = 18 µmol/min/mg), provides insights into the enzyme's substrate specificity and catalytic efficiency. nih.gov
The hydrolysis of p-NPPC has also been employed to understand the role of metal ions and specific amino acid residues in the catalytic mechanism. Studies on the phosphorylcholine esterase (Pce) from Streptococcus pneumoniae revealed that the enzyme's activity is dependent on a binuclear zinc center. nih.gov The pH dependence of p-NPPC hydrolysis by Pce indicated that the protonation state of two key residues, likely a metal-bound water molecule and a histidine residue (H228), is crucial for catalysis. nih.gov Maximum catalytic activity was observed when both of these groups were deprotonated. nih.gov Furthermore, mutation of another histidine residue (H90A) drastically reduced the enzyme's activity, highlighting the importance of the precise geometry of the metallic cluster for efficient catalysis. nih.gov
Kinetic analysis of p-NPPC hydrolysis can also help to differentiate between different enzymatic activities. While p-NPPC is a classic substrate for phospholipase C, it has been shown that other enzymes, such as phosphomonoesterases and other phosphodiesterases, can also hydrolyze it. researchgate.netasm.org This underscores the importance of using p-NPPC in conjunction with other substrates and analytical techniques for a comprehensive understanding of an enzyme's function. For example, studies with Aspergillus niger phosphodiesterase II required further investigation with lipid substrates to correctly characterize its activity due to the potential for hydrolysis by phosphomonoesterases. researchgate.net
The utility of p-NPPC extends to the study of catalytic antibodies (abzymes). An antibody, MOPC167, which binds to the transition state analog p-nitrophenylphosphorylcholine, was found to catalyze the hydrolysis of a related carbonate substrate. researchgate.net The catalysis followed Michaelis-Menten kinetics with a kcat of 0.4 min-1 and a Km of 208 µM, and was competitively inhibited by p-nitrophenylphosphorylcholine. researchgate.net This demonstrated that the principles of enzyme catalysis, elucidated through kinetic studies with substrates like p-NPPC, can be applied to the design and understanding of artificial enzymes.
Interactive Data Table: Kinetic Parameters of p-Nitrophenylphosphorylcholine Hydrolysis by Various Enzymes
| Enzyme | Source | Km | Vmax/kcat | pH Optimum | Inhibitors | Reference |
| Phospholipase C | Bull Seminal Plasma | 20 mM | 17 µmol/min/mg | 7.2 | EDTA, Cd2+, Pb2+, Ni2+, Fe2+, Zn2+ | nih.gov |
| Phosphorylcholine Esterase (Pce) | Streptococcus pneumoniae | - | - | - | Excess Zn2+ | nih.gov |
| Catalytic Antibody (MOPC167) | Rat Hybridoma | 208 µM | 0.4 min-1 (kcat) | 6.0-8.0 | p-Nitrophenylphosphorylcholine | researchgate.net |
| Phospholipase C | Soil | 3.9-5.6 x 10-8 M | - | ~9 | - | tandfonline.com |
High-Throughput Screening Applications with p-Nitrophenylphosphorylcholine
The chromogenic nature of p-nitrophenylphosphorylcholine (p-NPPC) makes it an ideal substrate for high-throughput screening (HTS) assays. researchgate.netmedchemexpress.com Upon enzymatic hydrolysis by enzymes like phospholipase C (PLC), the colorless p-NPPC releases p-nitrophenol, a yellow-colored product that can be readily quantified spectrophotometrically at wavelengths between 405 and 410 nm. medchemexpress.comnih.govcaymanchem.com This straightforward, colorimetric readout is highly amenable to automation and miniaturization, which are hallmarks of HTS.
A primary application of p-NPPC in HTS is the identification of inhibitors of bacterial virulence factors. nih.govnih.gov For example, the secretion of PLC is a key pathogenic mechanism for bacteria like Pseudomonas aeruginosa. nih.gov The twin-arginine translocation (Tat) system is responsible for the secretion of PLC in this organism. nih.gov Therefore, an HTS assay using p-NPPC can be employed to screen for inhibitors of the Tat system. In such a whole-cell assay, a decrease in the hydrolysis of p-NPPC would indicate potential inhibition of the Tat pathway, leading to reduced PLC secretion. nih.govnih.gov This approach has been successfully used to evaluate chemical libraries for compounds that could serve as anti-pseudomonal drugs. nih.gov
The development of robust HTS assays using p-NPPC requires careful optimization. For instance, in a screen for P. aeruginosa Tat inhibitors, researchers optimized the growth medium to maximize the native expression of PLC, thereby enhancing the signal-to-background ratio. nih.gov This involved using a phosphate-poor medium supplemented with choline (B1196258) to induce PLC production. nih.gov The statistical robustness of the assay was confirmed with a Z' factor of 0.82 and a signal-to-noise ratio of 49, demonstrating its suitability for HTS. nih.gov
It is important to note that while p-NPPC is a convenient substrate, counterscreens are often necessary to eliminate false positives. nih.gov For example, compounds identified in a whole-cell screen could be directly inhibiting the enzyme (e.g., PLC) rather than the secretion system. nih.gov Therefore, in vitro assays with the purified enzyme are typically performed as a secondary screen to distinguish between inhibitors of secretion and direct enzyme inhibitors. nih.gov
Beyond bacterial virulence, p-NPPC has been used in HTS campaigns to identify inhibitors of other enzymes. For example, while the primary screens for inhibitors of autotaxin (ATX), a lysophospholipase D, have utilized other substrates, p-NPPC has been used in secondary assays to characterize the mechanism of action of hit compounds. nih.gov This demonstrates the versatility of p-NPPC as a tool in the broader drug discovery process.
Interactive Data Table: High-Throughput Screening Assays Utilizing p-Nitrophenylphosphorylcholine
| Target | Organism/System | Assay Principle | Purpose of Screen | Counterscreen | Reference |
| Twin-arginine translocation (Tat) system | Pseudomonas aeruginosa | Whole-cell assay measuring secreted PLC activity via p-NPPC hydrolysis. | Identify inhibitors of bacterial virulence factor secretion. | In vitro lipase/PLC assay to eliminate direct enzyme inhibitors. | nih.govnih.gov |
| Phospholipase C (PLC) | Pseudomonas aeruginosa | Colorimetric measurement of p-nitrophenol released from p-NPPC. | Quantify PLC activity for inhibitor screening. | Not specified | nih.gov |
| Phospholipase C / Sphingomyelinase (PlcH) | Pseudomonas aeruginosa | Measurement of p-NPPC hydrolysis to assess PlcH activity. | Investigate induction of PlcH expression by various compounds. | Not specified | biorxiv.org |
| Autotaxin (ATX) | In vitro enzyme assay | Secondary assay to characterize inhibitor mechanism. | Determine if inhibitors are competitive with the phosphodiesterase substrate. | Not applicable (secondary assay) | nih.gov |
Iii. Biochemical and Biomedical Research Applications of P Nitrophenylphosphorylcholine
Investigations into Phospholipase C Isoforms and Their Activities
p-Nitrophenylphosphorylcholine is widely employed as a substrate to measure the activity of Phospholipase C (PLC) enzymes. caymanchem.commedchemexpress.com PLCs are a class of enzymes that cleave phospholipids (B1166683) just before the phosphate (B84403) group. While p-NPPC is an artificial substrate, its hydrolysis by PLC provides a convenient method for screening and characterizing these enzymes from various sources. researchgate.netasm.org
The chromogenic properties of p-NPPC have made it a standard reagent in the study of bacterial PLCs, which are often implicated as virulence factors in infectious diseases.
Pseudomonas aeruginosa : The hemolytic phospholipase C (PlcH) of P. aeruginosa is a significant virulence factor. asm.org Studies have utilized p-NPPC to measure PlcH activity in bacterial supernatants and to assess the efficacy of potential inhibitors, such as engineered liposomes. nih.govfrontiersin.org The hydrolysis of p-NPPC by PlcH is a key component of assays developed for high-throughput screening of inhibitors against bacterial secretion systems. frontiersin.org Research has shown that the production of PLC by urinary tract isolates of P. aeruginosa is significantly higher than that from other infection sites, as determined by the p-NPPC assay. capes.gov.br Furthermore, this substrate has been instrumental in identifying and characterizing different classes of PLC mutants in this bacterium. capes.gov.brnih.gov
Clostridium perfringens : The alpha-toxin of C. perfringens, a potent PLC, plays a crucial role in gas gangrene. asm.orgoup.com The activity of this toxin is frequently quantified using p-NPPC to understand its enzymatic properties and its role in pathogenesis. asm.orgnih.gov For instance, the kinetics of PLC-induced hydrolysis of p-NPPC have been measured to compare the enzymatic activity of wild-type and mutant strains of C. perfringens. nih.gov
Bacillus cereus : This bacterium produces a phosphatidylcholine-specific PLC (PC-PLC) that has applications in industrial processes like the enzymatic degumming of oils. researchgate.net p-NPPC is a commonly used substrate for detecting and quantifying the activity of B. cereus PLC. researchgate.netmdpi.com It has also been used in the characterization of phosphatidylinositol-specific PLC (PI-PLC) from B. cereus, which has applications in releasing GPI-anchored proteins from membranes. sigmaaldrich.comscientificlabs.co.uk
Other Bacteria : The p-NPPC assay has been adapted for use in various other bacteria. For example, it has been used to compare the PLC activity of Clostridium botulinum types C and D with that of C. perfringens. caymanchem.com A simplified screening assay using p-NPPC incorporated into an agar (B569324) medium has been developed for detecting PLC activity in mycoplasmas. asm.org It has also been employed to study PLC from Bacillus mycoides and soil microorganisms. tandfonline.comacademicjournals.org
| Bacterium | Enzyme/Toxin | Research Focus | Reference |
|---|---|---|---|
| Pseudomonas aeruginosa | Hemolytic Phospholipase C (PlcH) | Virulence factor analysis, inhibitor screening, mutant characterization | asm.orgnih.govfrontiersin.orgfrontiersin.orgcapes.gov.brnih.gov |
| Clostridium perfringens | Alpha-toxin (PLC) | Pathogenesis of gas gangrene, kinetic analysis | asm.orgoup.comnih.gov |
| Bacillus cereus | PC-PLC and PI-PLC | Industrial applications (degumming), characterization of enzyme activity | researchgate.netmdpi.comsigmaaldrich.comscientificlabs.co.uk |
| Clostridium botulinum | Phospholipase C | Comparative enzymatic activity studies | caymanchem.com |
| Mycoplasmas | Phospholipase C | Development of screening assays | asm.org |
| Bacillus mycoides | Phospholipase C | Purification and characterization | academicjournals.org |
In fungi, p-NPPC has been used to investigate PLC activity, although it is important to note that other enzymes can also hydrolyze this substrate. researchgate.net In Saccharomyces cerevisiae, the single PLC of the δ family, Plc1p, is crucial for generating inositol (B14025) phosphates in response to stress. bham.ac.uk While direct studies using p-NPPC on purified fungal PLCs are less common in the provided context, the substrate's potential for cross-reactivity with other phosphodiesterases from fungi like Aspergillus niger has been noted, highlighting the need for careful interpretation of results. researchgate.netresearchgate.net
Mammals have a diverse family of 13 PLC isozymes categorized into six subfamilies (β, γ, δ, ε, η, ζ) that play critical roles in cellular signaling by hydrolyzing phosphatidylinositol 4,5-bisphosphate. nih.govresearchgate.netmdpi.com While p-NPPC is a classical substrate for PLC activity in general, its use in specifically characterizing individual mammalian PLC isoforms is less detailed in the available literature. caymanchem.comnih.gov It has been noted as a substrate for a secretory PLC-like enzyme in the bovine epididymal caput. caymanchem.com However, much of the research on mammalian PLCs focuses on their complex regulation and their roles in signaling pathways involving second messengers like inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), often using natural phospholipid substrates. researchgate.netmdpi.com
Fungal Phospholipase C Characterization with p-Nitrophenylphosphorylcholine
Examination of Phosphodiesterase Activities beyond Phospholipase C using p-Nitrophenylphosphorylcholine
A critical consideration when using p-NPPC is that its hydrolysis is not exclusive to Phospholipase C. researchgate.net Several other enzymes with phosphodiesterase activity can also cleave this substrate, a fact that necessitates careful experimental design and data interpretation. researchgate.net
The Nucleotide Pyrophosphatase/Phosphodiesterase (NPP) family of enzymes, known for hydrolyzing nucleotides, has members that can also act on phospholipid-like substrates, including p-NPPC.
ENPP6 (NPP6) : This enzyme, also known as choline-specific glycerophosphodiester phosphodiesterase, efficiently hydrolyzes p-NPPC. nih.govhmdb.ca However, it does not act on the classical nucleotide phosphodiesterase substrate, p-nitrophenyl thymidine (B127349) 5'-monophosphate. nih.govhmdb.carndsystems.com ENPP6 also displays lysophospholipase C activity, hydrolyzing lysophosphatidylcholine. nih.govhmdb.ca
Other Phosphodiesterases : A phosphodiesterase activity in rat brain membranes has been identified that utilizes p-NPPC as a substrate. nih.gov This enzyme has distinct properties from other known phosphodiesterases and requires Zn²⁺ or Ca²⁺ for its activity. nih.gov Similarly, a Zn²⁺-requiring phosphodiesterase purified from mouse brain that hydrolyzes p-NPPC was also found to be a glycerophosphocholine cholinephosphodiesterase. nih.gov Studies on enzymes from Clostridium thermocellum and bacteriophage λ have also tested their activity against a panel of substrates including p-NPPC to probe their specificity. nih.gov
Beyond PLCs and nucleotide phosphodiesterases, other enzymes capable of cleaving phosphate ester bonds can also hydrolyze p-NPPC.
Phosphomonoesterases : Critical evaluations have shown that phosphomonoesterase activity can contribute to the hydrolysis of p-NPPC, particularly at neutral pH. researchgate.net
Broad Specificity Phosphodiesterases : In organisms like Aspergillus niger, a phosphodiesterase (termed phosphodiesterase II) has been identified that hydrolyzes p-NPPC. researchgate.net In some marine bacteria, a metallophosphoesterase, PlcP, has been shown to hydrolyze p-NPPC, with its activity being essential for lipid remodeling. asm.org Another phosphodiesterase, YfcE, also demonstrates activity towards p-NPPC. ebi.ac.uk
This cross-reactivity underscores the importance of using lipid substrates for the definitive characterization of bacterial PLCs, especially when working with crude enzyme preparations or whole organisms. researchgate.net
| Enzyme Class | Specific Enzyme | Source Organism | Key Finding | Reference |
|---|---|---|---|---|
| Nucleotide Pyrophosphatase/Phosphodiesterase | ENPP6 (NPP6) | Mammalian | Efficiently hydrolyzes p-NPPC but not nucleotide-based substrates. | nih.govhmdb.carndsystems.com |
| Phosphodiesterase | Unnamed | Rat Brain | Zn²⁺ or Ca²⁺-dependent activity towards p-NPPC. | nih.gov |
| Glycerophosphocholine cholinephosphodiesterase | Unnamed | Mouse Brain | Purified enzyme hydrolyzes both p-NPPC and glycerophosphocholine. | nih.gov |
| Phosphodiesterase II | Unnamed | Aspergillus niger | Contributes to p-NPPC hydrolysis in fungal extracts. | researchgate.net |
| Metallophosphoesterase | PlcP | Marine Bacteria | Manganese-dependent hydrolysis of p-NPPC. | asm.org |
Nucleotide Phosphodiesterases and p-Nitrophenylphosphorylcholine as a Substrate
Role of p-Nitrophenylphosphorylcholine in Cellular Signaling Pathway Investigations
The integrity and regulation of cellular signaling pathways are fundamental to cellular function, and their dysregulation is often implicated in disease. p-Nitrophenylphosphorylcholine serves as a key reagent in the investigation of signaling pathways that involve phospholipid metabolism, primarily through its use as a substrate for phospholipase C (PLC) enzymes. glpbio.commedchemexpress.com PLCs are a family of enzymes that cleave phospholipids just before the phosphate group, playing a critical role in signal transduction by generating second messengers like diacylglycerol (DAG) and inositol triphosphate (IP3). glpbio.com
The utility of p-NPPC lies in its ability to act as a chromogenic substrate for PLC. medchemexpress.comcaymanchem.com When p-NPPC is hydrolyzed by PLC, it releases the phosphorylcholine (B1220837) headgroup and p-nitrophenol. medchemexpress.comcaymanchem.com The resulting p-nitrophenol is a yellow-colored compound that can be easily detected and quantified using spectrophotometry at a wavelength of approximately 405-410 nm. medchemexpress.comresearchgate.net This provides a straightforward and continuous assay to measure the activity of PLC. By monitoring PLC activity, researchers can infer the status of signaling pathways that are dependent on this enzyme. For example, it can be used to study the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) that lead to the activation of PLC.
Phospholipid metabolism is a complex network of anabolic and catabolic reactions that are essential for maintaining membrane structure, generating bioactive lipid mediators, and controlling cellular signaling. Phospholipase C enzymes are central to the catabolic side of this metabolism. p-NPPC, while an artificial substrate, provides a convenient and widely used method for assaying the activity of phosphatidylcholine-specific PLC (PC-PLC). researchgate.net
The assay's principle is the direct measurement of p-nitrophenol released upon the hydrolysis of p-NPPC by PLC. medchemexpress.comcaymanchem.com This allows for the kinetic analysis of the enzyme, the screening of potential inhibitors, and the characterization of PLC activity from various biological sources. Although p-NPPC does not perfectly mimic the natural phospholipid substrates embedded in a cell membrane, its solubility and the simplicity of the colorimetric assay make it an invaluable tool for in vitro studies of PLC. researchgate.net It is important to note, however, that some studies caution that other enzymes, such as certain phosphodiesterases and alkaline phosphatases, may also hydrolyze p-NPPC, necessitating careful controls in experiments, especially when using crude enzyme preparations. researchgate.net
Table 1: Application of p-Nitrophenylphosphorylcholine in PLC Activity Assays
| Parameter | Description | References |
| Substrate | p-Nitrophenylphosphorylcholine (p-NPPC) | medchemexpress.comcaymanchem.com |
| Enzyme | Phospholipase C (PLC) | glpbio.commedchemexpress.com |
| Product Detected | p-Nitrophenol | medchemexpress.comcaymanchem.com |
| Detection Method | Spectrophotometry (absorbance at 405-410 nm) | medchemexpress.comresearchgate.net |
| Applications | Enzyme kinetics, inhibitor screening, characterization of PLC from various sources. | researchgate.net |
By measuring the hydrolysis of p-NPPC, researchers can study the enzymatic properties of these toxins and screen for compounds that may inhibit their activity, representing a potential therapeutic strategy. For instance, studies have used p-NPPC to compare the PLC activity of toxins from different strains of Clostridium botulinum. caymanchem.com Furthermore, understanding the mechanism by which toxins with PLC activity exert their effects is crucial for developing countermeasures. The p-NPPC assay provides a tool to investigate these mechanisms in a controlled in vitro setting.
Phospholipid Metabolism and p-Nitrophenylphosphorylcholine as a Tool
Immunological Studies and p-Nitrophenylphosphorylcholine
In the field of immunology, p-NPPC has proven to be a highly specific tool for dissecting the fine details of antibody recognition. It is used as a hapten, which is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. ebi.ac.uk Specifically, p-NPPC serves as an analog of phosphorylcholine (PC), a crucial antigenic determinant found on the surface of many bacteria, such as Streptococcus pneumoniae, as well as on apoptotic cells and oxidized lipoproteins. nih.govtandfonline.com
The immune response to phosphorylcholine is complex and involves different populations of antibodies. Studies have revealed that anti-PC antibodies can be categorized into distinct groups based on their binding preferences for PC and its analogs, like p-NPPC. nih.govnih.gov This has been instrumental in understanding the diversity and maturation of the antibody response.
Two main populations of anti-PC antibodies have been identified through competitive inhibition assays using p-NPPC:
Group I antibodies : These antibodies bind to phosphorylcholine itself and their binding can be inhibited by both free PC and p-NPPC. This group is often associated with the primary immune response and includes the T15 idiotype-dominant antibodies in mice. ebi.ac.uknih.gov
Group II antibodies : This population of antibodies, which becomes more prominent in the memory response, binds preferentially to p-NPPC and is only weakly inhibited by free PC. nih.govpdx.edu This suggests that the antibody's binding site accommodates not just the phosphorylcholine headgroup but also the adjacent phenyl ring of the p-NPPC molecule. ebi.ac.ukpdx.edu
These findings indicate a shift in the antibody repertoire during the immune response, with somatic mutation leading to antibodies with altered fine specificities. ebi.ac.uk The use of p-NPPC has been critical in elucidating these nuances of antibody-antigen recognition.
Table 2: Fine Specificity of Anti-Phosphorylcholine (Anti-PC) Antibody Populations
| Antibody Group | Primary Ligand Recognized | Inhibition by p-NPPC | Associated Isotypes | References |
| Group I | Phosphorylcholine (PC) | High | IgM, IgA, IgG3 | nih.govnih.gov |
| Group II | p-Nitrophenylphosphorylcholine (NPPC) | High (better than PC) | IgG1, IgG2a, IgG2b | nih.govnih.gov |
Bioconjugation and Biomimetic Materials Development using p-Nitrophenylphosphorylcholine Derivatives
The development of biocompatible and biomimetic materials is a major goal in biomedical engineering, with applications ranging from medical implants to drug delivery systems. Phosphorylcholine has garnered significant interest in this area due to its zwitterionic nature and its presence on the outer surface of red blood cell membranes. Materials coated with PC have been shown to exhibit excellent hemocompatibility and resistance to biofouling. nih.gov
While direct evidence for the widespread use of p-Nitrophenylphosphorylcholine derivatives in bioconjugation and biomimetic materials is limited in the provided search results, the structural features of PC analogs lend themselves to such applications. The phosphorylcholine moiety can be incorporated into polymers to create biomimetic surfaces. nih.gov For example, polymers functionalized with PC have been shown to form physically cross-linked ionomers with improved mechanical properties and hemocompatibility. nih.gov
Derivatives of p-NPPC could theoretically serve as intermediates for the synthesis of such materials. The p-nitrophenyl group can act as a leaving group in nucleophilic substitution reactions, potentially allowing for the covalent attachment of the phosphorylcholine group to various substrates or polymer backbones. This would be a method of "PC-ylation" to create biocompatible surfaces. However, further research is needed to explore the practical applications of p-NPPC derivatives in this specific area.
Iv. Advanced Research Directions and Future Perspectives for P Nitrophenylphosphorylcholine
Development of Novel p-Nitrophenylphosphorylcholine-based Probes for Enhanced Specificity or Sensitivity
While p-NPPC is a widely used substrate for detecting phospholipase C (PLC) activity, research indicates that it can also be hydrolyzed by other enzymes that act on phosphate (B84403) esters, such as phosphomonoesterases and phosphodiesterases. researchgate.netresearchgate.netasm.org This lack of absolute specificity can lead to potential inaccuracies in assay results. researchgate.net Consequently, there is a drive to develop novel probes based on the p-NPPC structure to improve assay specificity and sensitivity.
One approach involves modifying the phosphorylcholine (B1220837) moiety of p-NPPC. For instance, the development of 2-N-hexadecanoylamino-4-nitrophenylphosphorylcholine, a phospholipid derivative, offers potential for more specific interactions within biological systems. lookchem.com This enhanced specificity could be crucial for applications such as diagnosing Niemann-Pick disease, a lipid metabolism disorder. lookchem.com
Another avenue of research focuses on creating substrates that are more selective for particular PLC isozymes. This could involve synthesizing p-NPPC analogs with altered stereochemistry or additional functional groups that favor binding to the active site of a specific PLC. Such developments would enable more precise characterization of individual PLC activities in complex biological samples.
Furthermore, efforts are underway to enhance the sensitivity of p-NPPC-based assays. This includes the development of fluorometric assays using substrate analogs like 4-methylumbelliferyl phosphocholine (B91661) (MU-PC), which may offer lower detection limits compared to colorimetric methods. scispace.com
Integration of p-Nitrophenylphosphorylcholine Assays in Systems Biology Approaches
The integration of p-NPPC assays into systems biology is providing a more comprehensive understanding of the roles of phospholipases in complex biological networks. By combining data from p-NPPC assays with other high-throughput techniques, researchers can elucidate the intricate interplay between different enzymatic pathways.
For example, studies have utilized p-NPPC assays to investigate the regulation of PLC activity by global regulatory proteins. In Legionella pneumophila, the activities of proteins like LetA and RpoS have been shown to control the hydrolysis of p-NPPC, indicating a complex regulatory network governing phospholipase activity. asm.org
Moreover, p-NPPC assays are being employed in conjunction with mass spectrometry and lipidomics to dissect the broader impact of PLC activity on cellular lipid profiles. This systems-level view allows for the identification of novel substrates and downstream signaling pathways affected by phospholipase C. The use of engineered liposomes in combination with p-NPPC assays has demonstrated the ability to neutralize the virulence factor PlcH from Pseudomonas aeruginosa, highlighting the potential for therapeutic interventions targeting PLC activity. frontiersin.org
Expanding the Scope of p-Nitrophenylphosphorylcholine Application in Diverse Biological Systems
The utility of p-NPPC extends across a wide array of biological systems, from bacteria to mammals, enabling the study of phospholipase C function in various contexts.
In microbiology, p-NPPC assays are instrumental in characterizing the virulence factors of pathogenic bacteria. For instance, they have been used to study the PLC enzymes of Pseudomonas aeruginosa, Burkholderia pseudomallei, and Clostridium perfringens, shedding light on their roles in infection. nih.govnih.govbiorxiv.org The assay has also been crucial in understanding the enzymatic properties of PLC from Bacillus cereus, an enzyme with applications in the food industry. researchgate.netresearchgate.net
In the field of neuroscience, p-NPPC serves as a tool to investigate neurotransmitter signaling. chemimpex.com The study of enzymes that hydrolyze p-NPPC can provide insights into neuronal communication and the potential development of treatments for neurological disorders. chemimpex.com
Furthermore, p-NPPC and its derivatives are being explored in materials science for surface modification to enhance biocompatibility, which is valuable in the development of medical implants and devices. chemimpex.com The compound's ability to mimic phospholipids (B1166683) is also being leveraged in the development of drug delivery systems. chemimpex.com
The table below summarizes the diverse applications of p-NPPC in various biological systems.
| Biological System | Organism/Cell Type | Research Focus | Key Findings |
| Bacteria | Pseudomonas aeruginosa | Virulence factor characterization | PlcH activity can be neutralized by engineered liposomes. frontiersin.org |
| Burkholderia pseudomallei | Identification of non-hemolytic PLC | A PLC gene with similarity to that of other gram-negative bacteria was identified. nih.govasm.org | |
| Bacillus cereus | Enzyme characterization | Production of PLC is influenced by phosphate levels in the growth medium. researchgate.netresearchgate.net | |
| Clostridium perfringens | Toxin analysis | The C-terminal domain of PLC influences its hemolytic and lethal properties. nih.gov | |
| Streptococcus pneumoniae | Protein function | The choline-binding protein Pce exhibits phosphorylcholine esterase activity. nih.gov | |
| Eukaryotes | Bovine Epididymal Caput | Enzyme discovery | Identification of a secretory phospholipase C-like enzyme. caymanchem.com |
| Orthopoxvirus | Viral protein production | The F13 protein exhibits phospholipase activity. mdpi.com |
Computational Modeling and p-Nitrophenylphosphorylcholine Interactions with Enzymes
Computational modeling has become an indispensable tool for understanding the molecular details of p-NPPC interactions with enzymes at an atomic level. These in silico approaches complement experimental studies by providing insights into binding modes, reaction mechanisms, and the determinants of substrate specificity.
Molecular docking and molecular dynamics simulations are used to predict how p-NPPC and its analogs fit into the active sites of various phospholipases. For example, computational studies on nucleotide pyrophosphatase/phosphodiesterase 7 (NPP7) have revealed the importance of specific amino acid residues, such as F275, in interacting with the choline (B1196258) headgroup of substrates like p-NPPC. nih.gov These models have also highlighted the flexibility of the enzyme's binding pocket, which can accommodate different substrates. nih.gov
Furthermore, computational methods are employed to investigate the catalytic mechanisms of enzymes that hydrolyze p-NPPC. By modeling the transition states of the reaction, researchers can gain a deeper understanding of the chemical steps involved in phosphate ester cleavage. acs.org This knowledge is crucial for the rational design of more specific and potent enzyme inhibitors.
The synergy between computational modeling and experimental validation through site-directed mutagenesis and kinetic analysis provides a powerful strategy for elucidating the structure-function relationships of enzymes that interact with p-NPPC. nih.govmemphis.edu This integrated approach is paving the way for the development of novel therapeutics that target these enzymes.
Q & A
Q. What is the primary application of p-Nitrophenylphosphorylcholine (p-NPPC) in enzymatic assays?
p-NPPC is a chromogenic substrate for quantifying phospholipase C (PLC) activity. Hydrolysis of p-NPPC by PLC releases p-nitrophenol, which absorbs at 405 nm under pH 7.2–7.5 conditions. This method enables real-time kinetic measurements of enzyme activity without requiring radioactive labels or complex extraction steps .
Q. How should experimental conditions be optimized to ensure accurate quantification of p-nitrophenol in PLC assays?
- pH control : Maintain reaction buffers at pH 7.2–7.5 to stabilize the ionization state of p-nitrophenol for consistent absorbance readings .
- Interfering substances : Pre-clear samples of endogenous choline or phosphatidylcholine derivatives using centrifugation (4°C, 2–5 minutes) to minimize background noise .
- Temperature equilibration : Ensure all reagents and samples reach room temperature before assay setup to avoid enzyme denaturation or precipitation .
Q. What are critical considerations for preparing biological samples (cells/tissues) for p-NPPC-based assays?
- Cell homogenization : Resuspend cells in cold assay buffer, homogenize via pipetting, and centrifuge at 4°C to remove insoluble debris. For tissues, use 10 mg samples to balance detection limits and matrix interference .
- Sample stability : Keep supernatants on ice post-homogenization to prevent enzymatic degradation .
Advanced Research Questions
Q. How do researchers reconcile discrepancies in PLC activity data when using p-NPPC versus natural substrates?
p-NPPC lacks the acyl chains of natural phospholipids, potentially altering enzyme-substrate interactions. To validate findings:
- Perform parallel assays with radiolabeled phosphatidylcholine (e.g., C-labeled substrates) to compare hydrolysis rates.
- Use molecular dynamics simulations to model PLC binding affinity for p-NPPC versus native substrates .
Q. What methodological adjustments are required when detecting low-abundance PLC isoforms with p-NPPC?
- Signal amplification : Include sorbitol (10–20% w/v) in the reaction mix to stabilize PLC and enhance catalytic turnover .
- Metal ion optimization : Pre-treat samples with chelators (e.g., EDTA) to remove endogenous divalent cations, then reintroduce Ca or Zn at controlled concentrations to activate specific PLC isoforms .
Q. How should researchers address nonlinear standard curves or high variability in p-NPPC assay data?
- Dynamic range : Dilute samples producing signals exceeding the highest standard (e.g., >50 µM p-nitrophenol) and re-analyze. Apply dilution factors during calculations .
- Statistical rigor : Use triplicate measurements for each sample and subtract background signals from control wells (e.g., samples with assay buffer alone) .
Data Interpretation & Reproducibility
Q. What steps ensure reproducibility of p-NPPC-based assays across laboratories?
- Standardized protocols : Adhere to NIH guidelines for reporting experimental conditions (e.g., buffer composition, centrifugation parameters) to facilitate replication .
- Inter-laboratory validation : Share raw absorbance data and standard curve equations via open-access platforms to benchmark results .
Q. How can researchers differentiate between PLC-specific activity and nonspecific phosphatase interference in p-NPPC assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
